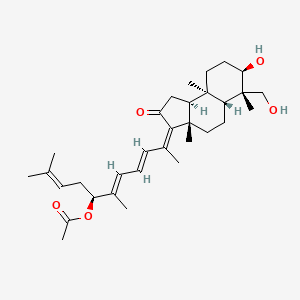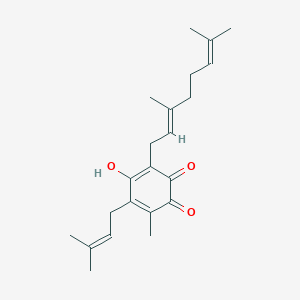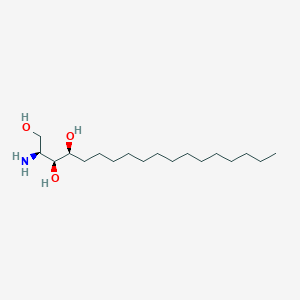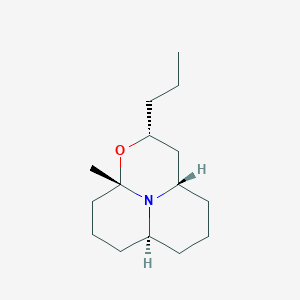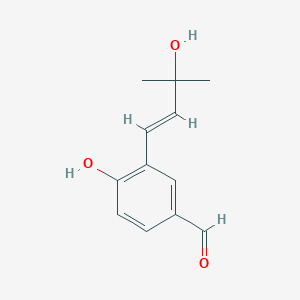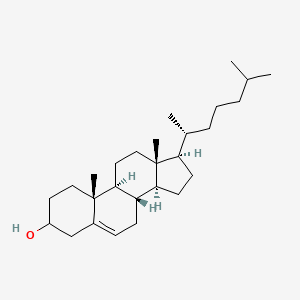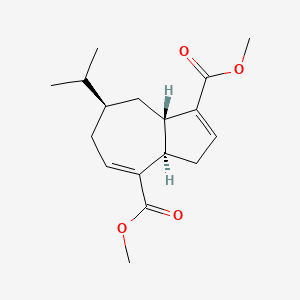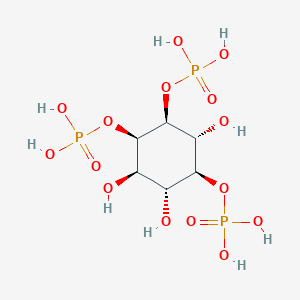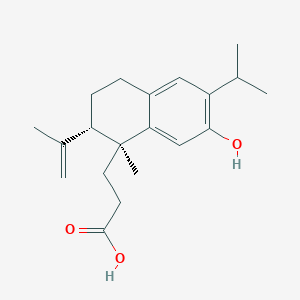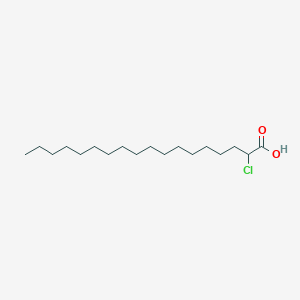
2-氯十八烷酸
概述
描述
2-氯十八烷酸,也称为2-氯十八烷酸,是硬脂酸的氯化衍生物。它是一种长链脂肪酸,分子式为C18H35ClO2。
科学研究应用
2-氯十八烷酸在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及合成其他氯化脂肪酸的前体。
生物学: 研究其在细胞代谢中的作用及其对细胞中脂质代谢的影响。
医学: 研究其潜在的治疗效果,包括其在调节炎症反应中的作用。
作用机制
2-氯十八烷酸的作用机制涉及其与细胞膜和酶的相互作用。已知它会在人类原代单核细胞和中性粒细胞中积累,在那里它会诱导中性粒细胞释放DNA。 该过程是由活性氧物质的产生和内质网应激介导的 . 该化合物还通过与参与脂肪酸合成和降解的酶相互作用来影响脂质代谢 .
类似化合物:
硬脂酸: 具有类似链长但缺少氯原子的非氯化脂肪酸。
2-溴十八烷酸: 具有类似化学性质的硬脂酸的溴化衍生物。
2-碘十八烷酸: 具有类似反应性但卤素原子不同的碘化衍生物
独特性: 2-氯十八烷酸的独特性在于氯原子的存在,它赋予了独特的化学反应性和生物活性。 与非卤化对应物硬脂酸相比,氯原子使该化合物在取代和还原反应中反应性更强 .
生化分析
Biochemical Properties
2-Chlorooctadecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interfere with protein palmitoylation, a post-translational modification process that attaches palmitic acid to cysteine residues on proteins. This interaction can affect the protein’s localization and function . Additionally, 2-Chlorooctadecanoic acid can induce endoplasmic reticulum stress and activate inflammatory pathways by increasing the production of reactive oxygen species .
Cellular Effects
2-Chlorooctadecanoic acid has notable effects on various cell types and cellular processes. In monocytes and macrophages, it can induce apoptosis through the production of reactive oxygen species and endoplasmic reticulum stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 human monocytes .
Molecular Mechanism
The molecular mechanism of 2-Chlorooctadecanoic acid involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific proteins, disrupting their normal function and localization. This binding can result in the inhibition of protein palmitoylation, leading to altered cellular signaling and function . Additionally, the compound’s ability to induce oxidative stress and endoplasmic reticulum stress contributes to its apoptotic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorooctadecanoic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-Chlorooctadecanoic acid can lead to sustained endoplasmic reticulum stress and apoptosis in cells . The compound’s stability under various conditions must be considered when designing experiments to ensure consistent results.
Dosage Effects in Animal Models
The effects of 2-Chlorooctadecanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce mild cellular responses. At higher doses, it can cause significant toxic effects, including increased apoptosis and oxidative stress . Understanding the dosage-dependent effects is essential for determining the safe and effective use of 2-Chlorooctadecanoic acid in research applications.
Metabolic Pathways
2-Chlorooctadecanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Its role in disrupting protein palmitoylation also impacts metabolic pathways related to lipid signaling and energy homeostasis .
Transport and Distribution
Within cells and tissues, 2-Chlorooctadecanoic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular processes.
Subcellular Localization
2-Chlorooctadecanoic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization within the endoplasmic reticulum is particularly significant, as it contributes to the induction of endoplasmic reticulum stress and subsequent cellular responses . Understanding its subcellular localization is essential for comprehending its mechanism of action and effects on cellular function.
准备方法
合成路线和反应条件: 2-氯十八烷酸可以通过硬脂酸的氯化合成。该过程通常涉及在受控条件下,硬脂酸与亚硫酰氯或三氯化磷反应。 该反应在二氯甲烷等惰性溶剂中进行,温度保持在约0-5°C以防止副反应 .
工业生产方法: 在工业环境中,2-氯十八烷酸的生产涉及大规模的氯化工艺。硬脂酸首先被提纯,然后在催化剂存在下用氯气进行氯化。 该反应在连续流反应器中进行,以确保氯化均匀且产率高 .
化学反应分析
反应类型: 2-氯十八烷酸经历多种化学反应,包括:
取代反应: 氯原子可以被其他亲核试剂(如氢氧根离子)取代,导致形成羟基十八烷酸。
氧化反应: 该化合物可以被氧化形成具有更高氧化态的氯化脂肪酸。
还原反应: 氯原子可以被还原形成硬脂酸
常用试剂和条件:
取代: 水溶液中的氢氧化钠,在高温下。
氧化: 酸性或中性介质中的高锰酸钾。
还原: 钯催化剂存在下的氢气
主要生成物:
- 羟基十八烷酸
- 氯化脂肪酸
- 硬脂酸
相似化合物的比较
Stearic Acid: A non-chlorinated fatty acid with similar chain length but lacking the chlorine atom.
2-bromo Stearic Acid: A brominated derivative of stearic acid with similar chemical properties.
2-iodo Stearic Acid: An iodinated derivative with similar reactivity but different halogen atom
Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .
属性
IUPAC Name |
2-chlorooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLLSNNESIVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516737 | |
| Record name | 2-Chlorooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56279-49-3 | |
| Record name | 2-Chlorooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)

![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)
